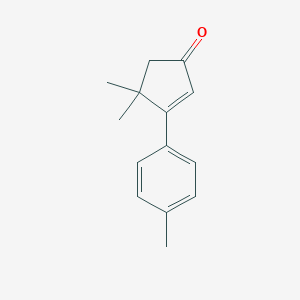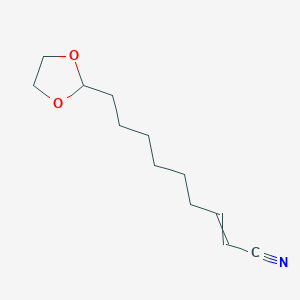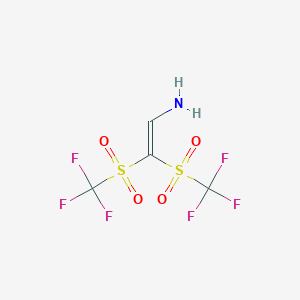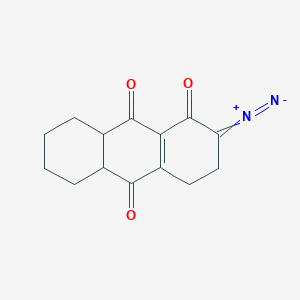
2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate is a complex organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. Diazonium salts are widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate typically involves the diazotization of an aromatic amine. The process generally includes the following steps:
Aromatic Amine Preparation: The starting material, an aromatic amine, is prepared through various methods such as nitration followed by reduction.
Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid like hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
In industrial settings, the production of diazonium salts is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction conditions to prevent decomposition of the diazonium salt.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl, or cyano groups through nucleophilic substitution.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are commonly used.
Coupling Reactions: Phenols or aromatic amines in alkaline conditions are typical reagents.
Reduction Reactions: Reducing agents like sodium sulfite (Na₂SO₃) are used.
Major Products Formed
Substitution Reactions: Halogenated aromatic compounds, phenols, or nitriles.
Coupling Reactions: Azo dyes with vibrant colors.
Reduction Reactions: Aromatic amines.
Scientific Research Applications
2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate has several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with nucleophiles, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Benzene Diazonium Chloride: A simpler diazonium salt used in similar reactions.
Naphthalene Diazonium Sulfate: Another diazonium compound with a different aromatic system.
Uniqueness
2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate is unique due to its complex structure and the presence of multiple functional groups, which can lead to diverse reactivity and applications.
Properties
CAS No. |
55645-12-0 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-diazo-3,4,5,6,7,8,8a,10a-octahydroanthracene-1,9,10-trione |
InChI |
InChI=1S/C14H14N2O3/c15-16-10-6-5-9-11(14(10)19)13(18)8-4-2-1-3-7(8)12(9)17/h7-8H,1-6H2 |
InChI Key |
HECRAXDUSAIYIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)C3=C(C2=O)C(=O)C(=[N+]=[N-])CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)


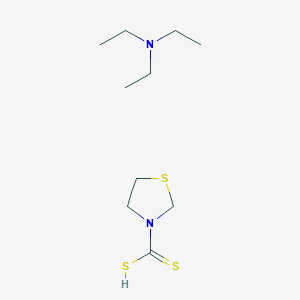
![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
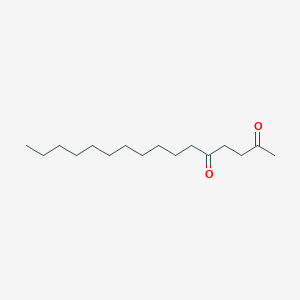
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
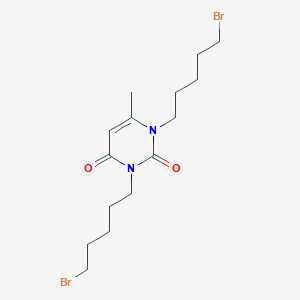

![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
